molecular formula C13H14O5 B11782574 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid

3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid

Katalognummer: B11782574
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: VPVCEDRUYAOFGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group may facilitate binding to target proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

Uniqueness

What sets 3-(2-Methoxyethoxy)-5-methylbenzofuran-2-carboxylic acid apart is its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxyethoxy group, in particular, can enhance solubility and potentially improve the compound’s pharmacokinetic properties compared to its analogs .

Eigenschaften

Molekularformel

C13H14O5

Molekulargewicht

250.25 g/mol

IUPAC-Name

3-(2-methoxyethoxy)-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-8-3-4-10-9(7-8)11(17-6-5-16-2)12(18-10)13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)

InChI-Schlüssel

VPVCEDRUYAOFGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=C2OCCOC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.